molecular formula C14H17N3O4 B2360926 N-(3-ethoxypropyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886899-25-8

N-(3-ethoxypropyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2360926
CAS RN: 886899-25-8
M. Wt: 291.307
InChI Key: LLCWXNITXBJQOM-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . Synthetic versatility of pyrimidine allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, dervatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .


Molecular Structure Analysis

Pyrimidine belongs to an electron rich nitrogen containing heterocycle . These six-membered 1,3-diazine ring containing nitrogen at 1 and 3 position are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .


Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives can be quite diverse, depending on the specific substitutions on the pyrimidine ring .

Scientific Research Applications

Cancer Research: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. Inhibition of CDK2 is a promising strategy for cancer therapy, targeting tumor cells selectively . The compound’s structural scaffold is conducive to binding with CDK2, potentially halting the proliferation of cancer cells.

Anti-inflammatory Applications

Pyrimidine derivatives, including compounds similar to N-(3-ethoxypropyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, have shown significant anti-inflammatory activities . They can inhibit the expression and activities of key inflammatory mediators, which could make them valuable in the treatment of chronic inflammatory diseases.

Synthesis of Novel Derivatives

The pyrido[1,2-a]pyrimidine scaffold is versatile for chemical modifications, allowing for the synthesis of novel derivatives with potential pharmacological activities . These derivatives could lead to the discovery of new drugs with improved efficacy and reduced toxicity.

Eco-Friendly Catalysis

Research has explored eco-friendly catalytic methods to synthesize pyrimidine derivatives, including those related to N-(3-ethoxypropyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide . Such methods aim to reduce the environmental impact of pharmaceutical production.

Antioxidant Properties

Pyrimidines are known to exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress . This compound could be explored for its potential to mitigate oxidative damage in biological systems.

Antibacterial and Antiviral Potential

The pyrimidine core structure is associated with a range of pharmacological effects, including antibacterial and antiviral activities . This compound could be part of research efforts to develop new treatments for infectious diseases.

Antifungal and Antituberculosis Effects

Similar pyrimidine compounds have been reported to have antifungal and antituberculosis effects . This suggests potential applications in combating fungal infections and tuberculosis.

Future Directions

Future research in the field of pyrimidine derivatives is likely to focus on the development of more potent and efficacious drugs with pyrimidine scaffold .

properties

IUPAC Name

N-(3-ethoxypropyl)-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-2-21-9-5-7-15-12(18)11-13(19)16-10-6-3-4-8-17(10)14(11)20/h3-4,6,8,19H,2,5,7,9H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCWXNITXBJQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(N=C2C=CC=CN2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxypropyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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